![molecular formula C18H17N3O2S B5561138 N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide” is a chemical compound. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a thiazine ring, which is a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms . The presence of these heterocyclic rings suggests that this compound might have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzimidazole ring fused with a thiazine ring, and it has a methoxy group (-OCH3) and an amide group (-CONH2) attached .Chemical Reactions Analysis
The chemical reactions of this compound could be influenced by the presence of the benzimidazole and thiazine rings, as well as the methoxy and amide groups. For instance, the presence of an aryl substituent at the 2 position of [1,3-thiazino [3,2-a]benzimidazol-4-ones has a substantial effect on the direction of the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the amide group might allow it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Toxicity
Research has identified toxic metabolites formed from thiabendazole, a compound closely related to "N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide", emphasizing the importance of understanding the metabolic pathways and potential toxicities of such compounds. Studies on mice have shown that thiabendazole undergoes metabolic transformations producing thioamides and alpha-dicarbonyl fragments, highlighting the critical nature of assessing metabolic by-products for safety evaluation (Mizutani, Yoshida, & Kawazoe, 1994).
Anticonvulsant Activity
A series of compounds, including 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, have been synthesized for their potential anticonvulsant activity. These studies provide insights into the chemical modifications that can enhance the therapeutic potential of benzothiazine derivatives (Zhang et al., 2010).
Antimicrobial and Antifungal Activity
Novel benzothiazole pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have identified compounds with significant in vitro activity against various bacterial and fungal strains, offering a basis for the development of new antimicrobial agents (Maddila et al., 2016).
Anticancer Properties
Thiabendazole-derived 1,2,3-triazole compounds have shown promising anticancer properties, including the induction of apoptosis in cancer cell lines. These findings suggest the potential of benzimidazole derivatives in cancer therapy, particularly through the mechanism of apoptotic cell death (El Bourakadi et al., 2020).
Enzyme Inhibition
Research on benzimidazole compounds, including their derivatives, has also explored their role as enzyme inhibitors. For example, compounds have been identified that act as inhibitors of the gastric (H+/K+)-ATPase, providing insights into their potential therapeutic applications in conditions like gastric acid-related diseases (Homma et al., 1997).
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-5-3-2-4-13(16)18(22)19-12-6-7-15-14(10-12)20-17-11-24-9-8-21(15)17/h2-7,10H,8-9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJQNTMCJCOLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N4CCSCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.